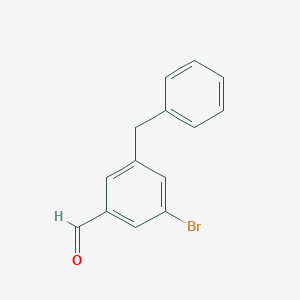

3-Benzyl-5-bromobenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11BrO |

|---|---|

Molecular Weight |

275.14 g/mol |

IUPAC Name |

3-benzyl-5-bromobenzaldehyde |

InChI |

InChI=1S/C14H11BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2 |

InChI Key |

GDBOOSPVKFXAAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzyl 5 Bromobenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A thorough retrosynthetic analysis of 3-Benzyl-5-bromobenzaldehyde reveals two principal disconnection points, leading to distinct synthetic strategies. These approaches are centered around either pre-functionalized bromobenzaldehyde precursors or the late-stage introduction of the aldehyde functionality onto a benzyl-substituted aromatic core.

Approaches Based on Bromobenzaldehyde Precursors

This strategy involves the disconnection of the benzyl (B1604629) group, identifying a bromobenzaldehyde derivative as the key starting material. The most logical precursor is 3,5-dibromobenzaldehyde (B114249). The synthesis then relies on a selective coupling reaction to introduce the benzyl moiety at the 3-position.

A prominent method for this transformation is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.org In this context, 3,5-dibromobenzaldehyde can be reacted with a benzylboronic acid or a benzylboronate ester. The selectivity for mono-arylation can be controlled by carefully managing the reaction stoichiometry and conditions. The aldehyde group is generally compatible with Suzuki coupling conditions, although protection as an acetal (B89532) may be employed if necessary.

Table 1: Key Reactions in Bromobenzaldehyde-Based Approach

| Reaction | Reactants | Reagents and Conditions | Product |

| Suzuki-Miyaura Coupling | 3,5-Dibromobenzaldehyde, Benzylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene (B28343), DME) | This compound |

Alternatively, other cross-coupling reactions, such as the Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent), could also be envisioned for this transformation, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and stability of the boronic acid reagents. libretexts.org

Strategies Involving Benzyl-Substituted Aromatic Rings

An alternative retrosynthetic approach involves disconnecting the aldehyde group, leading to a benzyl-substituted bromoarene as the primary precursor. The key starting material in this strategy would be 1-benzyl-3-bromobenzene (B1330706). nih.govsigmaaldrich.com The synthesis then culminates in the introduction of the formyl group at the 5-position.

The synthesis of 1-benzyl-3-bromobenzene can be achieved through the bromination of 1-benzylbenzene. This electrophilic aromatic substitution typically utilizes bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, to direct the bromine to the meta position relative to the benzyl group.

Functional Group Interconversion Strategies

Formation of the Aldehyde Group

If the synthetic route leads to a precursor such as (3-benzyl-5-bromophenyl)methanol (B13863951) or 3-benzyl-5-bromotoluene, a subsequent oxidation step is required to furnish the aldehyde.

The oxidation of a primary alcohol, (3-benzyl-5-bromophenyl)methanol, to this compound can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).

Alternatively, starting from 3-benzyl-5-bromotoluene, the methyl group can be oxidized to the aldehyde. This is a more challenging transformation as benzylic methyl groups are often oxidized directly to carboxylic acids with strong oxidizing agents. reddit.com However, specific methods can achieve the desired aldehyde. One such method is the Étard reaction, which uses chromyl chloride (CrO₂Cl₂). Another approach involves radical bromination of the methyl group to a benzylic bromide, followed by hydrolysis, for instance, using the Sommelet reaction (hexamine followed by hydrolysis) or by conversion to the corresponding alcohol and subsequent oxidation.

Table 2: Oxidation Reactions for Aldehyde Formation

| Precursor | Reagent(s) | Product |

| (3-benzyl-5-bromophenyl)methanol | Pyridinium chlorochromate (PCC) | This compound |

| (3-benzyl-5-bromophenyl)methanol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | This compound |

| 3-benzyl-5-bromotoluene | Chromyl chloride (CrO₂Cl₂) (Étard reaction) | This compound |

Direct formylation of the 1-benzyl-3-bromobenzene precursor is a highly attractive and convergent strategy. Several named reactions are suitable for this purpose.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). jk-sci.comchemistrysteps.com The benzyl group is an activating group, and the formylation is expected to occur at the para position to the benzyl group, which is the desired 5-position in 1-benzyl-3-bromobenzene. The bromine atom is a deactivating group but directs ortho and para, which in this case aligns with the directing effect of the benzyl group.

The Gattermann reaction provides another route for formylation. qsstudy.comkrayonnz.combyjus.comwikipedia.org The classical Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgquora.com A safer modification, known as the Gattermann-Adams reaction, uses zinc cyanide (Zn(CN)₂) and HCl. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution with an iminium species, which is subsequently hydrolyzed to the aldehyde.

Table 3: Formylation Reactions

| Reaction | Substrate | Reagents and Conditions | Product |

| Vilsmeier-Haack | 1-Benzyl-3-bromobenzene | POCl₃, DMF, then H₂O workup | This compound |

| Gattermann | 1-Benzyl-3-bromobenzene | HCN, HCl, AlCl₃, then H₂O workup | This compound |

An in-depth analysis of the synthetic methodologies for producing this compound reveals several strategic pathways. The construction of this molecule involves the precise installation of three distinct functional groups onto a benzene (B151609) ring: a formyl group, a bromine atom, and a benzyl moiety. The order and method of these installations are critical for an efficient synthesis. The primary strategies can be categorized into two main approaches: the introduction of the bromine atom onto a pre-existing benzylbenzaldehyde framework, or the installation of the benzyl group onto a brominated benzaldehyde (B42025) scaffold.

2 Introduction of the Bromine Atom

The synthesis of this compound can be envisioned via the late-stage bromination of 3-benzylbenzaldehyde (B1282234). This approach relies on the directing effects of the substituents already present on the aromatic ring to guide the incoming bromine atom to the desired position.

1 Directed Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a primary method for introducing halogen atoms onto a benzene ring. libretexts.org In the case of 3-benzylbenzaldehyde, the two substituents—the benzyl group and the aldehyde group—exert competing influences on the regiochemical outcome of the bromination.

The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. youtube.com Conversely, the benzyl group (-CH₂Ph), as an alkyl substituent, is an activating, ortho, para-directing group. youtube.com The position targeted for bromination (C-5) is meta to the aldehyde and ortho to the benzyl group. This alignment of directing effects suggests that the direct bromination of 3-benzylbenzaldehyde is a viable strategy. The reaction would likely proceed by treating 3-benzylbenzaldehyde with a source of electrophilic bromine, such as molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). google.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the nucleophilic benzene ring. libretexts.org The subsequent loss of a proton from the resulting carbocation intermediate restores aromaticity and yields the final product. libretexts.org

Another common reagent for this transformation is N-Bromosuccinimide (NBS), which can serve as a source of bromine radicals for benzylic bromination but can also effect electrophilic aromatic bromination under acidic conditions. libretexts.org

The directing effects can be summarized as follows:

Aldehyde at C1: Directs incoming electrophiles to C3 and C5.

Benzyl at C3: Directs incoming electrophiles to C2, C4, and C6.

The position C5 is favored as it is activated by the ortho-benzyl group and targeted by the meta-directing aldehyde group.

2 Transition Metal-Catalyzed Halogenation

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed C-H activation as a powerful tool for direct functionalization, including halogenation. These methods offer alternative pathways that can sometimes provide different regioselectivities compared to classical electrophilic substitutions. While specific examples for the transition-metal-catalyzed bromination of 3-benzylbenzaldehyde are not prevalent in the literature, general methodologies exist. Catalysts based on metals like palladium, rhodium, or ruthenium can facilitate the direct C-H bromination of aromatic rings. These reactions often proceed via different mechanisms, potentially involving oxidative addition or concerted metalation-deprotonation pathways, and may not be governed by the same electronic directing group effects as classical electrophilic substitution. For instance, some ruthenium catalysts have been shown to direct bromination to the meta position of certain directing groups. nih.gov This approach remains a potential, albeit less conventional, route for the synthesis of this compound.

3 Installation of the Benzyl Moiety

An alternative and widely practiced strategy for synthesizing substituted biaryls and diarylmethanes involves the formation of the key carbon-carbon bond at a late stage. For this compound, this would typically involve starting with a precursor that already contains the aldehyde and bromine functionalities, such as 3,5-dibromobenzaldehyde, and subsequently introducing the benzyl group.

1 Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples, each utilizing a different organometallic reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, a common starting material would be 3,5-dibromobenzaldehyde. The challenge lies in achieving selective mono-benzylation, leaving the second bromine atom intact. This is often achievable by carefully controlling the reaction conditions, such as the stoichiometry of the reagents and reaction time.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orglibretexts.org The synthesis would involve reacting 3,5-dibromobenzaldehyde with a benzylboronic acid or a benzylboronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govyoutube.comnih.gov The base is crucial for activating the organoboron species. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane). While effective, the toxicity of tin compounds is a significant drawback. nih.gov The reaction would pair 3,5-dibromobenzaldehyde with a benzylstannane derivative, such as benzyltributylstannane, using a palladium catalyst.

Negishi Coupling: This method employs an organozinc reagent, which is generally more reactive than its boron or tin counterparts. wikipedia.orgorganic-chemistry.org The reaction of 3,5-dibromobenzaldehyde with a benzylzinc halide (e.g., BnZnCl), catalyzed by a palladium or nickel complex, represents a highly effective route. wikipedia.orgnih.govorganic-chemistry.org Organozinc reagents are often prepared in situ from the corresponding benzyl halide. organic-chemistry.org

| Reaction | Organometallic Reagent | Typical Catalyst | Key Additive | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Base (e.g., K₂CO₃) | Low toxicity of boron reagents; air and moisture stable reagents. organic-chemistry.org | Requires a base which may affect sensitive substrates. |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None required | Often proceeds under neutral, mild conditions. | High toxicity of organotin reagents and byproducts. nih.gov |

| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | None required | High reactivity of organozinc reagents; good functional group tolerance. wikipedia.orgorganic-chemistry.org | Organozinc reagents are moisture and air-sensitive. |

2 Friedel-Crafts Type Alkylation or Related Benzylation

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst like AlCl₃. ethz.ch However, this method is generally unsuitable for substrates that are already deactivated. In the case of 3-bromobenzaldehyde (B42254), both the bromo and the aldehyde substituents are electron-withdrawing, making the aromatic ring significantly less nucleophilic and thus highly unreactive towards Friedel-Crafts conditions. ethz.ch Furthermore, the aldehyde's carbonyl oxygen can coordinate strongly with the Lewis acid catalyst, further deactivating the ring and potentially leading to undesired side reactions. Therefore, direct Friedel-Crafts benzylation of 3-bromobenzaldehyde is not considered a practical synthetic route.

3 Organometallic Additions and Coupling Reactions (e.g., Grignard)

Grignard reagents (R-MgX) are powerful nucleophiles and strong bases. While they are extensively used for forming carbon-carbon bonds, their direct application in a coupling reaction with 3,5-dibromobenzaldehyde to form this compound is problematic. The primary issue is the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the aldehyde group. organic-chemistry.orgbyjus.com The addition of a benzylmagnesium halide (e.g., BnMgCl) to 3,5-dibromobenzaldehyde would overwhelmingly result in the formation of a secondary alcohol, rather than the desired C-C coupled product at the aromatic ring. masterorganicchemistry.combyjus.com

A potential workaround involves a protection-coupling-deprotection strategy. The aldehyde group could first be protected, for instance, as an acetal by reacting it with an alcohol like ethylene (B1197577) glycol. google.com This protected intermediate, 2-(3,5-dibromophenyl)-1,3-dioxolane, would no longer have the reactive aldehyde functionality. A subsequent Grignard-based cross-coupling reaction (such as a Kumada coupling, which uses a nickel or palladium catalyst to couple a Grignard reagent with an organic halide) could then be performed to selectively replace one of the bromine atoms with the benzyl group. The final step would be the deprotection of the acetal under acidic conditions to regenerate the aldehyde, yielding the target molecule.

Stereoselective and Regioselective Synthesis

Control of Substitution Patterns on the Aromatic Ring

Achieving the desired 1,3,5-substitution pattern on the benzene ring requires a regioselective approach, typically involving sequential functionalization. A plausible and efficient strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A logical starting material would be a 1,3-dihalo-5-substituted benzene, for instance, 1,3-dibromotoluene or 3-bromo-5-iodotoluene. The differential reactivity of halogens (I > Br > Cl) can be exploited to achieve selective coupling. The Suzuki-Miyaura reaction, known for its mild conditions and high functional group tolerance, is ideal for this transformation. nih.gov The coupling of a benzyl-organoboron reagent (e.g., benzylboronic acid or its esters) with a dihalobenzene derivative under palladium catalysis would selectively form the crucial carbon-carbon bond. nih.govresearchgate.net For example, the reaction between a benzyl halide and an aryltrifluoroborate is an effective method for creating diarylmethane structures. nih.gov

Once the benzyl group is installed regioselectively at the 3-position, leaving the bromine at the 5-position, the final step is the introduction of the aldehyde function. This can be accomplished through two primary routes:

Oxidation of a Methyl Group: If starting from a toluene derivative (e.g., 3-benzyl-5-bromotoluene), the methyl group can be oxidized to an aldehyde.

Formylation: If the starting material lacks a methyl group, formylation can be achieved. One method involves a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). For instance, treatment of a bromo-aromatic compound with an organolithium or Grignard reagent to form an intermediate, which is then formylated, is a standard procedure.

The table below illustrates typical conditions for the key Suzuki-Miyaura cross-coupling step, based on analogous reactions with benzyl halides.

| Entry | Benzyl Halide | Aryltrifluoroborate | Catalyst (2 mol%) | Conditions | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O, 77 °C, 23h | 93 |

| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O, 77 °C, 23h | 86 |

| 3 | Benzyl chloride | Potassium 4-methoxyphenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O, 77 °C, 23h | 80 |

This data is illustrative and based on the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates. nih.gov

Stereochemical Considerations in Side-Chain Transformations

The target molecule, this compound, is achiral and contains no stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis. However, these considerations become paramount if the side chains—the benzyl group or the aldehyde—are subjected to further transformations to create chiral molecules.

For example, the reduction of the aldehyde group to a primary alcohol using a chiral reducing agent (e.g., a CBS catalyst) would yield a chiral benzyl alcohol derivative. Similarly, the addition of a nucleophile to the aldehyde could generate a new stereocenter. While no specific literature exists for such transformations on this compound, these are fundamental and well-established principles in asymmetric synthesis.

Advanced Synthetic Techniques and Process Development

Modern synthetic chemistry emphasizes not only the yield and purity of a product but also the efficiency, scalability, and environmental impact of the process. Advanced techniques like microwave-assisted synthesis and flow chemistry are central to achieving these goals.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and higher purity products. nih.govorganic-chemistry.org The application of microwave irradiation to the synthesis of this compound could be highly beneficial, particularly for the palladium-catalyzed Suzuki coupling step. researchgate.net Microwave heating can enhance the rate of catalytic cycles, leading to faster conversions. nih.gov For instance, a study on the synthesis of primary amines via reductive N-alkylation of aldehydes demonstrated a drastic reduction in reaction time from hours to minutes using microwave heating. organic-chemistry.org

The table below shows a comparison of conventional versus microwave-assisted conditions for a related aldehyde reaction, highlighting the potential for process intensification.

| Reaction | Conventional Method | Microwave Method |

| Reductive Alkylation of Aldehyde | Several hours at room temp. or elevated temp. | 15 minutes at 150 °C |

| Decarbonylation of Furfural | Long reaction times | High yield in shorter time |

This data is illustrative, based on findings from microwave-assisted synthesis of primary amines organic-chemistry.org and aldehyde decarbonylation. nih.gov

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for process development and scalable production. nih.gov Key benefits include superior control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents, and seamless scalability from laboratory to industrial production. acs.orgyoutube.com

The synthesis of this compound is well-suited for a flow chemistry approach. The key C-C coupling and formylation steps could be "telescoped" into a continuous sequence, minimizing manual handling and the isolation of intermediates. youtube.com For example, an organometallic intermediate could be generated in one reactor module and immediately passed into a second module to react with a formylating agent. This on-demand generation and consumption of highly reactive intermediates is a hallmark of flow chemistry's safety profile. youtube.com Continuous flow reactors have been successfully used for various transformations, including hydrogenations, lithiations, and multi-step synthesis of active pharmaceutical ingredients. nih.govacs.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. acs.orgyoutube.com The proposed synthesis of this compound can be evaluated and optimized through this lens.

Atom Economy: The Suzuki coupling reaction is favored for its high atom economy, as most atoms from the reactants are incorporated into the final product, minimizing waste. acs.org

Catalysis: The use of a palladium catalyst, which is effective in very small quantities and can be recycled, is superior to using stoichiometric reagents. acs.org

Reduction of Derivatives: A synthetic route that avoids the use of protecting groups is preferable. A well-designed regioselective coupling can obviate the need to protect one of the halide positions. acs.org

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. Research into performing Suzuki couplings in aqueous media or greener organic solvents aligns with this principle. researchgate.net

Energy Efficiency: Employing microwave or flow technologies can lead to more energy-efficient processes by reducing reaction times and enabling better heat integration. rjpn.org The development of processes that operate at ambient temperature and pressure is a key goal. utwente.nl

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also safe and environmentally responsible. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Benzyl 5 Bromobenzaldehyde

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-benzyl-5-bromobenzaldehyde is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as an arylboronic acid or ester, to form a biaryl compound. nih.govresearchgate.netkoreascience.kr The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a precursor like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base. researchgate.net The aldehyde group is generally tolerant of these conditions. A successful Suzuki coupling would yield a derivative of 3-benzyl-5-arylbenzaldehyde.

Heck Reaction: The Heck reaction would couple this compound with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent at the 5-position. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This palladium-catalyzed reaction typically requires a base, and the choice of phosphine ligand can influence its efficiency. wikipedia.orgrug.nl The product would be a 3-benzyl-5-vinylbenzaldehyde derivative.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling would be employed, reacting this compound with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is characteristically co-catalyzed by palladium and copper(I) species in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This would result in the formation of a 3-benzyl-5-(alkynyl)benzaldehyde.

Table 1: Predicted Carbon-Carbon Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | 3-Benzyl-5-arylbenzaldehyde |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base (e.g., Et₃N) | 3-Benzyl-5-vinylbenzaldehyde |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 3-Benzyl-5-alkynylbenzaldehyde |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that would enable the formation of a carbon-nitrogen bond at the 5-position of the benzaldehyde (B42025) ring. wikipedia.orgorganic-chemistry.org This reaction involves coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst with specialized phosphine ligands and a strong base, such as sodium tert-butoxide. wikipedia.orglibretexts.orgchemspider.comyoutube.com This would convert this compound into the corresponding 3-benzyl-5-(amino)benzaldehyde derivative. The aldehyde group's compatibility can be an issue with the strong bases used, potentially requiring a protection strategy. libretexts.org

Table 2: Predicted Carbon-Heteroatom Cross-Coupling Reaction

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

|---|---|---|---|

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Phosphine Ligand, Base (e.g., NaOtBu) | 3-Benzyl-5-aminobenzaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging. wikipedia.org These reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group (the bromine atom). wikipedia.orglibretexts.org The aldehyde group is an electron-withdrawing group, but its activating effect is moderate. Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., sodium methoxide), would likely be necessary to achieve substitution of the bromine atom, and yields may be low. masterorganicchemistry.com

Formation of Organometallic Reagents (e.g., Aryllithium, Grignard)

The aryl bromide can be converted into highly reactive organometallic intermediates.

Grignard Reagent: Reaction with magnesium metal in an ether solvent would likely form the corresponding Grignard reagent, 3-benzyl-5-formylphenylmagnesium bromide. sigmaaldrich.comlibretexts.org However, a significant challenge is the reactivity of the Grignard reagent toward the aldehyde group on another molecule of the starting material. This can be mitigated by using specific techniques like entrainment or performing the reaction at low temperatures. walisongo.ac.id

Aryllithium Reagent: Formation of the aryllithium species can be achieved through lithium-halogen exchange by treating this compound with an organolithium reagent like n-butyllithium or tert-butyllithium. This reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent the highly nucleophilic aryllithium intermediate from reacting with the aldehyde. The resulting aryllithium reagent is a powerful nucleophile that can be used in subsequent reactions.

Reactivity of the Benzyl (B1604629) Substituent

The benzyl group also possesses reactive sites, primarily the benzylic C-H bonds, which are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical.

Benzylic Bromination: The benzylic hydrogens can be selectively replaced by bromine using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or a radical initiator). masterorganicchemistry.comlibretexts.orgchemistrysteps.comchadsprep.com This would convert the benzyl group into a bromobenzyl group, yielding 3-(alpha-bromobenzyl)-5-bromobenzaldehyde.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic position. masterorganicchemistry.comyoutube.com This vigorous oxidation would cleave the benzyl C-C bond and transform the benzyl group into a carboxylic acid, ultimately yielding 3-carboxy-5-bromobenzaldehyde, assuming the aldehyde is also oxidized under these harsh conditions.

Table 3: Predicted Reactions of the Benzyl Substituent

| Reaction | Reagent | Expected Product Class |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/Initiator | 3-(alpha-Bromobenzyl)-5-bromobenzaldehyde |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 3-Carboxy-5-bromobenzaldehyde |

Chemoselectivity and Orthogonal Reactivity of Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com In a molecule as complex as this compound, achieving chemoselectivity is paramount for synthetic utility.

The three functional groups in this compound exhibit different reactivities, which can be exploited for selective transformations.

Aldehyde vs. Benzylic Position: The aldehyde is generally more susceptible to nucleophilic attack than the benzylic position. However, under radical conditions, the benzylic position is more reactive. chemistrysteps.com For oxidation, the outcome depends on the oxidant used. Mild oxidants might selectively oxidize the aldehyde to a carboxylic acid, while others might target the benzylic position. wikipedia.orgorganic-chemistry.org For example, silver oxide is often used for the selective oxidation of aldehydes.

Aldehyde vs. Bromoarene: The bromine atom can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The aldehyde can sometimes interfere by coordinating to the metal catalyst. semanticscholar.org However, with the appropriate choice of catalyst and ligands, selective cross-coupling can be achieved in the presence of an aldehyde.

Benzylic Position vs. Bromoarene: The reactivity of these two sites is quite distinct. Benzylic functionalization typically occurs under radical or strong oxidizing conditions, while transformations at the bromoarene are dominated by transition metal catalysis. This allows for a high degree of orthogonal reactivity.

To achieve specific transformations without affecting other reactive sites, the use of protecting groups is a crucial strategy. youtube.com

Protecting the Aldehyde:

The aldehyde group is often protected as an acetal (B89532) or a thioacetal. This is typically achieved by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) or a dithiol (e.g., 1,3-propanedithiol) under acidic conditions. Once protected, the aldehyde is inert to many reagents, including nucleophiles, organometallics, and some oxidizing and reducing agents. This allows for transformations at the benzylic position or the bromoarene. The protecting group can then be removed by hydrolysis under acidic conditions.

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Reference(s) |

| Acetal | Ethylene glycol, H⁺ | Aqueous acid | youtube.com |

| Thioacetal | 1,3-Propanedithiol, H⁺ | HgCl₂, CaCO₃, H₂O/CH₃CN | youtube.com |

Protecting the Benzyl Group:

While less common than protecting aldehydes, strategies exist to modulate the reactivity of the benzyl group. For instance, if one wanted to perform a reaction that is sensitive to the presence of benzylic protons, their removal via deprotonation with a strong base could be considered a transient form of protection, though this would generate a reactive benzylic anion. More practically, transformations on the benzyl group are often performed before introducing the aldehyde or other sensitive functionalities.

The strategic use of protecting groups, combined with the inherent differences in reactivity of the functional groups, allows for the selective and controlled chemical modification of this compound, making it a versatile building block in organic synthesis.

Reaction Mechanism Elucidation and Kinetic Investigations

Mechanistic Pathways of Transition Metal-Catalyzed Reactions

The bromine substituent on the aromatic ring of 3-benzyl-5-bromobenzaldehyde makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While specific studies on this compound are not extensively documented, the mechanism of its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be confidently predicted based on well-established catalytic cycles. youtube.comyoutube.com The generally accepted mechanism proceeds through a sequence of three key steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. In this step, the palladium center inserts itself into the carbon-bromine bond, leading to the formation of a square planar palladium(II) species. youtube.com The oxidation state of palladium changes from 0 to +2.

Transmetalation: The next step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium(II) complex. A base is typically required to activate the organoboron species, forming an "ate" complex which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide. harvard.edu

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com The oxidation state of palladium is reduced from +2 back to 0.

This catalytic cycle is a general framework applicable to various cross-coupling reactions that this compound could undergo.

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, influencing both the reaction rate and selectivity. researchgate.net Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium catalyst. nih.gov

For a substrate like this compound, bulky and electron-rich ligands are often preferred.

Bulky Ligands: Increased steric bulk can promote the reductive elimination step and prevent the formation of undesired side products.

Electron-Rich Ligands: Ligands that are strong electron donors can increase the electron density on the palladium center, which facilitates the oxidative addition step, often the rate-determining step of the catalytic cycle.

The table below summarizes the general effects of different types of ligands on palladium-catalyzed cross-coupling reactions.

| Ligand Type | General Characteristics | Effect on Catalytic Cycle |

| Monodentate Phosphines (e.g., PPh₃, PCy₃) | Can be sterically bulky and/or electron-rich. | Often used in Suzuki and Heck reactions. PCy₃ is both bulky and electron-rich, promoting oxidative addition. |

| Bidentate Phosphines (e.g., dppf, Xantphos) | Form stable chelate complexes with palladium. The "bite angle" influences reactivity. | Wide bite angles, as in Xantphos, can promote reductive elimination. Dppf is effective in a wide range of cross-coupling reactions. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, more electron-releasing than most phosphines. | Form very stable palladium complexes, often leading to highly active and long-lived catalysts. |

In a biphasic Suzuki coupling reaction of benzyl (B1604629) bromides, a cobalt-containing phosphine (B1218219) ligand coordinated to palladium has been shown to be an effective catalyst. researchgate.netdntb.gov.ua

Detailed Analysis of Nucleophilic Addition and Condensation Mechanisms

The aldehyde functional group in this compound is a primary site for nucleophilic attack. These reactions typically involve the addition of a nucleophile to the electrophilic carbonyl carbon.

A general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by the solvent or a weak acid, to yield the final alcohol product.

Common nucleophilic addition reactions that this compound would be expected to undergo include:

Grignard Reaction: Reaction with an organomagnesium halide (Grignard reagent) would lead to the formation of a secondary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Formation of Imines and Enamines: Condensation with primary or secondary amines, respectively, would yield imines or enamines, which are important synthetic intermediates.

Cyanohydrin Formation: Addition of hydrogen cyanide would form a cyanohydrin, which can be a precursor to alpha-hydroxy acids.

In a study on the synthesis of benzo researchgate.netnih.govimidazo[2,1-b]thiazoles, a direct nucleophilic attack/addition cyclization mechanism was proposed, highlighting the reactivity of related structures to nucleophilic attack. nih.govnih.gov

Mechanistic Studies of Electrophilic Aromatic Substitutions on Substituted Benzenes

The benzene (B151609) ring of this compound contains three substituents: a benzyl group, a bromine atom, and an aldehyde group. These groups influence the rate and regioselectivity of any further electrophilic aromatic substitution reactions.

The directing effects of the existing substituents are as follows:

Aldehyde Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

Bromine (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director because of its electron-donating resonance effect.

Benzyl Group (-CH₂Ph): This is a weakly activating group and an ortho-, para-director due to hyperconjugation and weak inductive effects.

Given the combined effects, the most likely positions for electrophilic attack would be positions 2, 4, and 6, which are activated by the benzyl group and ortho/para to the bromine. However, the deactivating nature of the aldehyde and bromine would make such reactions slower than on unsubstituted benzene.

Kinetic Studies and Rate Law Determination for Key Transformations

The following table presents hypothetical rate data for a reaction of this compound with a nucleophile, illustrating how kinetic data could be used to determine the rate law.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁴ |

From this hypothetical data, doubling the concentration of the aldehyde doubles the rate, while changing the nucleophile concentration has no effect. This would suggest a rate law of: Rate = k[this compound]¹[Nucleophile]⁰ = k[this compound] . This would imply that the reaction is first order with respect to the aldehyde and zero order with respect to the nucleophile, which might occur if the nucleophile is in large excess or not involved in the rate-determining step.

Solvent Effects and Reaction Medium Influence on Mechanisms

The choice of solvent can significantly impact the reaction mechanism and rate. For transition metal-catalyzed reactions, a variety of organic solvents are used, and sometimes biphasic (organic/aqueous) systems are employed, especially in Suzuki couplings. researchgate.net The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the stability of intermediates.

For nucleophilic addition reactions to the aldehyde, polar aprotic solvents like THF, ether, or DMF are common as they can solvate the cation of the nucleophilic reagent (e.g., the MgBr⁺ in a Grignard reagent) without deactivating the nucleophile itself. Polar protic solvents, on the other hand, can protonate the nucleophile, reducing its reactivity, but are often necessary in the workup to protonate the alkoxide intermediate.

The table below summarizes the general influence of solvent types on common reactions of this compound.

| Reaction Type | Preferred Solvent Type | Rationale |

| Palladium-Catalyzed Cross-Coupling | Aprotic (e.g., Toluene (B28343), Dioxane, THF) | Good solubility for reactants and catalyst. Biphasic systems with water are also common for Suzuki reactions. |

| Nucleophilic Addition (e.g., Grignard) | Polar Aprotic (e.g., THF, Diethyl Ether) | Solvates the counter-ion of the nucleophile without protonating it. |

| Electrophilic Aromatic Substitution | Non-polar or Polar Aprotic (e.g., CCl₄, CS₂, Nitrobenzene) | Depends on the specific reaction; must not react with the strong electrophiles generated. |

Theoretical and Computational Chemistry Investigations of 3 Benzyl 5 Bromobenzaldehyde

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic distribution and energy of a molecule. For 3-Benzyl-5-bromobenzaldehyde, these calculations can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. It is particularly well-suited for optimizing the geometry of compounds like this compound to find its most stable three-dimensional arrangement. The process involves finding the minimum energy structure on the potential energy surface. For this molecule, a common approach would be to use a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance of accuracy and computational cost for organic molecules. acs.org

The geometry optimization would reveal key bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzaldehyde (B42025) ring and the orientation of the benzyl (B1604629) and aldehyde groups relative to the ring are important structural parameters that can be precisely determined. The energy landscape can be further explored by calculating the energies of different rotational isomers (conformers) to identify the global minimum and the energy barriers between different conformations.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Value |

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.90 Å |

| C-CHO bond length | ~1.48 Å |

| C=O bond length | ~1.21 Å |

| C-C (benzyl) bond length | ~1.51 Å |

| C-C-O (aldehyde) angle | ~124° |

| C-C-Br (ring) angle | ~119° |

| Dihedral Angle (ring-CHO) | ~0° (planar) |

| Dihedral Angle (ring-CH2-Ph) | Variable (conformational flexibility) |

Note: The data in this table is illustrative and based on typical values for similar molecules. Actual values would be obtained from a specific DFT calculation.

Ab Initio Methods for High-Accuracy Electronic Properties

While DFT is a workhorse for geometry optimization, ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide higher accuracy for electronic properties, albeit at a greater computational expense. researchgate.netmdpi.com These methods are derived directly from the Schrödinger equation without empirical parameters. For this compound, single-point energy calculations using a high-level ab initio method on the DFT-optimized geometry can yield very accurate values for properties like ionization potential and electron affinity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This region is susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom of the aldehyde group and potentially the hydrogen atoms of the aromatic rings. These areas are prone to nucleophilic attack.

Neutral/Near-Zero Potential (Green): Spread over the carbon framework of the benzene (B151609) rings.

This analysis is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and distribution of these orbitals are key indicators of a molecule's chemical reactivity and kinetic stability.

HOMO: The HOMO represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings.

LUMO: The LUMO represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient aldehyde group, particularly the carbonyl carbon.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller gap suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and based on typical values for similar molecules. Actual values would be obtained from a specific DFT calculation.

Conformational Analysis and Intermolecular Interactions

The presence of the benzyl group introduces conformational flexibility to this compound. The rotation around the single bond connecting the benzyl group to the benzaldehyde ring leads to different spatial arrangements (conformers), each with a distinct energy.

A conformational analysis, typically performed using DFT or molecular mechanics, would involve systematically rotating this bond and calculating the energy at each step to identify the most stable conformer(s). The results of such an analysis for related bromoarylaldehydes suggest that specific conformations may be favored due to steric and electronic effects.

Furthermore, computational methods can be used to study intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of the molecule in the solid state and in solution.

Computational Prediction of Spectroscopic Features

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies using DFT, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum. For example, the characteristic C=O stretching frequency of the aldehyde group can be accurately predicted. acs.org

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Visible absorption spectrum. This provides information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are related to the HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can aid in the interpretation of experimental NMR spectra.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | ~1700 cm⁻¹ |

| UV-Vis | λmax | ~260 nm |

| ¹H NMR | Aldehyde H | ~9.9 ppm |

| ¹³C NMR | Carbonyl C | ~192 ppm |

Note: This data is illustrative and based on typical values for similar molecules. Actual values would be obtained from specific calculations.

Vibrational Frequency Analysis (e.g., IR and Raman)

No published studies containing theoretical calculations or experimental spectra for the IR and Raman vibrational frequencies of this compound were found. A proper analysis would require computational modeling to predict the vibrational modes associated with its functional groups, such as the carbonyl (C=O) stretch of the aldehyde, the aromatic C-H and C-C stretches of the benzyl and bromobenzaldehyde rings, and the C-Br stretch.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

There are no available computational studies that predict the ¹H and ¹³C NMR chemical shifts for this compound. Such a study would involve geometry optimization of the molecule followed by the application of methods like the Gauge-Independent Atomic Orbital (GIAO) method to calculate the magnetic shielding tensors for each nucleus.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Detailed computational analysis of the electronic transitions and UV-Vis absorption spectrum of this compound is not present in the current scientific literature. A thorough investigation would typically use Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

Reaction Pathway Modeling and Transition State Characterization

Calculation of Activation Energies and Reaction Barriers

No research dedicated to the modeling of reaction pathways involving this compound, including the calculation of activation energies and the characterization of transition states, could be located. Such studies are crucial for understanding the kinetics of reactions where this molecule acts as a reactant or intermediate.

Thermodynamic Versus Kinetic Control of Reaction Outcomes

Discussions on the thermodynamic versus kinetic control of reaction outcomes for this compound are absent from the scientific literature. This type of analysis relies on computational studies that compare the energy barriers of different reaction pathways (kinetic control) with the relative stability of the potential products (thermodynamic control).

Applications As a Synthetic Building Block for Complex Chemical Architectures and Advanced Materials

Precursor in the Synthesis of Heterocyclic Compounds

The aldehyde functionality, coupled with the bromo- and benzyl-substituted aromatic ring, makes 3-benzyl-5-bromobenzaldehyde an ideal precursor for synthesizing a diverse range of heterocyclic compounds. These structures are integral to medicinal chemistry and materials science.

Formation of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Pyrazolopyridines)

Isoquinolines: The synthesis of isoquinoline (B145761) scaffolds can be envisioned using the Pictet-Spengler reaction. quimicaorganica.orgaalto.fi This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by a ring-closing electrophilic substitution. quimicaorganica.orgwikipedia.org In a hypothetical pathway, this compound could react with a phenethylamine (B48288) derivative. The reaction would first form an iminium ion, which then undergoes intramolecular cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgquimicaorganica.org Subsequent oxidation would lead to the aromatic isoquinoline core, bearing the distinct 3-benzyl and 5-bromo substitution pattern for further derivatization.

Pyrazolopyridines: This class of nitrogen-containing heterocycles is significant in drug discovery. The synthesis of pyrazolopyridine derivatives can be achieved through multi-component reactions where an aldehyde is a key reactant. A general and effective strategy involves the reaction of a 5-aminopyrazole with an aldehyde (such as this compound) and a compound with an active methylene (B1212753) group, like ethyl pyruvate. This one-pot condensation and cyclization can directly construct the pyrazolo[3,4-b]pyridine core. The resulting structure incorporates the substituted phenyl ring from the aldehyde at a key position on the heterocyclic framework.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Key Reaction Type |

| This compound | Phenethylamine | - | Tetrahydroisoquinoline | Pictet-Spengler |

| This compound | 5-Aminopyrazole | Ethyl Pyruvate | Pyrazolo[3,4-b]pyridine | Multi-component Condensation |

Derivatization to Oxygen- and Sulfur-Containing Heterocycles

Sulfur-Containing Heterocycles: The Gewald reaction provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgumich.edu This reaction involves the condensation of an aldehyde, such as this compound, with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgfu-berlin.de The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.orgsemanticscholar.org The resulting 2-aminothiophene is polysubstituted, featuring the 3-benzyl-5-bromophenyl group, making it a valuable intermediate for further chemical exploration, including its use in dye chemistry and as an allosteric enhancer at adenosine (B11128) receptors. umich.edu

Oxygen-Containing Heterocycles: While direct one-pot syntheses are less common, the aldehyde group can be used to construct oxygen-containing rings through multi-step sequences. For instance, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide can convert the aldehyde into an alkene. This alkene can then undergo epoxidation followed by acid- or base-catalyzed intramolecular cyclization, potentially involving a phenolic group introduced elsewhere or by modification of the existing benzyl (B1604629) or bromo groups, to form furan (B31954) or pyran ring systems.

Scaffold for the Construction of Multi-Functionalized Organic Molecules

The distinct reactivity of the three functional groups (aldehyde, benzyl, bromo) allows this compound to serve as a versatile scaffold. The aldehyde is a prime site for nucleophilic attack and condensation reactions. The bromine atom is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds. wikipedia.orgwikipedia.org The benzyl group, while more stable, can be modified through aromatic substitution or benzylic functionalization under specific conditions. This multi-point reactivity allows for the systematic and controlled introduction of various chemical moieties, leading to the creation of complex, multi-functionalized molecules with tailored properties for applications in fields like medicinal chemistry.

Intermediate for Functional Organic Materials

The structural features of this compound make it a suitable intermediate for the synthesis of functional organic materials with specific electronic and optical properties.

Building Blocks for Conjugated Polymers and Oligomers

The bromine atom on the aromatic ring is a key functional handle for polymerization reactions. Palladium-catalyzed cross-coupling reactions are fundamental to the synthesis of conjugated polymers.

Suzuki Coupling: This reaction pairs the aryl bromide functionality with an organoboron species (like a boronic acid or ester) to form a new aryl-aryl bond. wikipedia.orgorganic-chemistry.org By using a di-boronic acid monomer, this compound can be incorporated into a polymer chain. nih.govmdpi.com

Stille Coupling: This method involves the coupling of the aryl bromide with an organotin compound. wikipedia.orglibretexts.org Stille polycondensation is a powerful tool for creating high-molecular-weight conjugated polymers for applications in organic electronics. nih.govrsc.org

The aldehyde group can be carried through the polymerization and then used to append side chains or other functional groups to tune the polymer's properties, or it can be converted into a vinyl group prior to polymerization to alter the electronic structure of the monomer.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Linkage | Application |

| Suzuki Coupling | Aryl Boronic Acid | Palladium complex + Base | Aryl-Aryl | Conjugated Polymers |

| Stille Coupling | Organostannane | Palladium complex | Aryl-Aryl | Conjugated Polymers |

| Wittig Reaction | Phosphonium Ylide | Base | C=C (Alkene) | Optoelectronic Materials |

Precursors for Optoelectronic Materials

The synthesis of stilbene (B7821643) and its derivatives, which are known for their optoelectronic properties (e.g., in organic light-emitting diodes (OLEDs) and optical switches), can be readily achieved from this compound. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are classic methods for converting aldehydes into alkenes with high stereocontrol. tamu.eduwiley-vch.de Reacting this compound with a benzylphosphonium salt (Wittig) or a benzylphosphonate ester (HWE) generates a stilbene derivative. nih.govjuliethahn.com The resulting molecule contains a C=C double bond that extends the π-conjugated system, which is essential for optoelectronic activity. The presence of the bromo and benzyl groups on one of the aryl rings provides further opportunities to fine-tune the material's electronic properties through subsequent cross-coupling or substitution reactions.

Components in Supramolecular Assemblies

The specific molecular architecture of this compound, featuring a strategic arrangement of functional groups, makes it a valuable building block in the field of supramolecular chemistry and crystal engineering. The interplay of its benzyl group, bromo substituent, and aldehyde moiety facilitates a variety of non-covalent interactions, which are fundamental to the self-assembly of complex, ordered supramolecular structures.

Detailed crystallographic studies have revealed that in the solid state, this compound engages in a sophisticated network of intermolecular forces. rsc.org These interactions dictate the packing of the molecules, leading to the formation of well-defined, three-dimensional supramolecular ensembles. The primary non-covalent forces at play include C–H⋯O hydrogen bonds, C–H⋯π interactions, π–π stacking, and halogen⋯halogen interactions. rsc.org

The aldehyde oxygen and the bromine atom are key participants in these bonding motifs. For instance, the structure can form dimeric units through C–H⋯O hydrogen bonds. rsc.org These dimers can then be further organized into larger architectures. The benzyl and phenyl rings contribute significantly to the stability of the assembly through π–π stacking interactions, with observed distances of 3.352 Å between the centroids of interacting rings. rsc.org

Table 1: Intermolecular Interactions in a Substituted Benzaldehyde (B42025) Derivative Crystal Structure

| Interaction Type | Participating Groups | Distance (Å) | Resulting Motif/Structure |

| π–π Stacking | Benzyl ring and another benzyl ring | 3.352 | Stabilizes the overall structure |

| C–H⋯O Hydrogen Bond | Methylene C-H and Aldehyde O | 2.463 | Dimer formation |

| C–H⋯π Hydrogen Bond | Aromatic C-H and Arene π-system | 2.837 | Further stabilization |

| Halogen⋯Halogen | Bromine atom and another Bromine atom | Not specified in snippet | Contributes to supramolecular ensemble |

Data derived from a study on multi-substituted benzaldehyde derivatives, including a compound structurally analogous to this compound. rsc.org

Future Research Directions and Emerging Areas

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of benzaldehyde (B42025) derivatives often relies on methods that can be resource-intensive and generate significant waste. rjpn.org Future research will prioritize the development of greener and more efficient synthetic pathways to 3-Benzyl-5-bromobenzaldehyde. Key areas of focus include the use of non-toxic reagents, solvent-free reaction conditions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. rjpn.org For instance, moving away from classical Friedel-Crafts reactions, which often use harsh catalysts, towards more benign alternatives is a critical goal. ncert.nic.in

One promising approach involves one-pot, two-step procedures that utilize stable intermediates to protect the reactive aldehyde group during cross-coupling reactions. acs.org This methodology can accommodate highly reactive organometallic reagents, which are often cheaper and more readily available, aligning with the principles of green chemistry. acs.org Research into solid-supported catalysts, such as ZrO2-montmorillonite, has also shown promise in increasing the efficiency of condensation reactions involving benzaldehydes, offering a pathway to reduced catalyst loading and easier product purification. aensiweb.com

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Catalysts | Often stoichiometric, harsh acids (e.g., AlCl₃) | Catalytic, recyclable, solid-supported, biocatalysts aensiweb.comchemijournal.com |

| Solvents | Often toxic and non-renewable solvents rjpn.org | Green solvents (e.g., water, glycerol, ionic liquids), or solvent-free conditions rjpn.orgmdpi.com |

| Energy Input | High-temperature reflux for extended periods | Microwave irradiation, ultrasound, room temperature grinding rjpn.orgchemijournal.com |

| Waste Profile | Higher waste generation, difficult catalyst recovery | Reduced waste, catalyst recycling, higher atom economy rjpn.org |

| Key Methods | Friedel-Crafts acylation/alkylation, Gatterman-Koch reaction ncert.nic.in | One-pot multi-component reactions, C-H activation, flow chemistry acs.orgyoutube.com |

Integration with High-Throughput Experimentation and Automation

The optimization of reaction conditions and the discovery of new derivatives can be significantly accelerated through high-throughput experimentation (HTE) and laboratory automation. chemrxiv.org These technologies allow for the parallel execution of a vast number of experiments, using minimal amounts of starting material. nih.gov For a molecule like this compound, HTE can rapidly screen arrays of catalysts, ligands, bases, and solvents to identify optimal conditions for its synthesis or subsequent functionalization. bohrium.com

Automated synthesis platforms, sometimes referred to as "organic synthesis machines," can perform the entire process of synthesis, purification, and analysis with minimal human intervention. sigmaaldrich.comacm.org These systems, often integrated with flow chemistry reactors, enhance reproducibility and efficiency. researchgate.net The development of standardized, capsule-based consoles and open-source software for data analysis is making these powerful tools more accessible for complex synthetic challenges. researchgate.netchemistryworld.com This approach is particularly valuable for exploring the reactivity of the aldehyde and bromo- functionalities on the this compound core, enabling rapid generation of diverse compound libraries for screening purposes. chemrxiv.org

Exploration of Novel Catalytic Systems for Selective Transformations

The dual reactivity of this compound (the aldehyde and the carbon-bromine bond) presents a challenge and an opportunity for selective catalysis. Future research will heavily invest in discovering novel catalytic systems that can precisely target one functional group while leaving the other intact. For instance, developing catalysts for the selective functionalization of the C(sp²)–Br bond via cross-coupling reactions without affecting the aldehyde is a key objective. Modern palladium-catalyzed methods already show good functional group tolerance, but there is room for improvement. acs.org

Beyond traditional palladium catalysts, research into photoredox catalysis is opening new avenues for C-Br bond functionalization under mild conditions. researchgate.net Furthermore, rhodium(II) complexes have demonstrated remarkable site-selectivity in C-H amination reactions, even differentiating between C-H bonds with very different bond dissociation energies, such as benzylic and tertiary C-H bonds. nih.gov Applying similar principles to differentiate the various C-H bonds on the this compound scaffold could unlock novel transformations. youtube.comelsevierpure.com The development of iridium-based catalysts for the selective borylation of primary C-H bonds also points toward future possibilities for functionalizing the benzyl (B1604629) moiety. youtube.com

Table 2: Potential Catalytic Systems for Selective Transformations

| Target Bond/Group | Catalytic System | Potential Transformation |

|---|---|---|

| C-Br Bond | Palladium(0) complexes with advanced ligands | Suzuki, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. sigmaaldrich.com |

| C-Br Bond | Photoredox catalysts (e.g., Iridium, Ruthenium complexes) | Radical-mediated coupling reactions under visible light. researchgate.net |

| Aldehyde Group | Organocatalysts (e.g., chiral secondary amines) | Asymmetric aldol (B89426), Mannich, and other condensation reactions. chemrxiv.org |

| Benzylic C-H Bonds | Rhodium(II) complexes | Selective amination or other C-H functionalization reactions. nih.gov |

| Aromatic C-H Bonds | Iridium or Ruthenium complexes | Directed or non-directed C-H activation and functionalization. youtube.comnih.gov |

Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

Unexplored Reactivity Modes and Novel Derivative Synthesis

While the aldehyde and bromo groups are the most obvious reactive sites, the this compound scaffold holds potential for unexplored reactivity. Future research will likely probe the less obvious reaction possibilities to create novel molecular architectures. This includes late-stage functionalization, where C-H bonds on either of the aromatic rings or the benzylic bridge are selectively converted into new functional groups.

The aldehyde can serve as a linchpin for constructing complex heterocyclic systems. Multi-component reactions, where the benzaldehyde reacts with two or more other reagents in a single pot, are a highly efficient strategy for generating molecular diversity. chemijournal.com For example, reactions with amines and other nucleophiles could lead to novel quinoline, thiazole (B1198619), or pyrimidine (B1678525) derivatives. researchgate.netmdpi.comresearchgate.net The synthesis of novel N-alkyl propanamides from a related benzyloxy-quinoxaline scaffold highlights a strategy of building out complex side chains that could be adapted to this compound to explore new biological activities. mdpi.com The inherent reactivity of aldehydes with compounds like hydrazines can lead to hydrazone derivatives, which themselves are versatile intermediates for building further complexity, such as thiazole rings. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for 3-Benzyl-5-bromobenzaldehyde, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via sequential functionalization of the benzaldehyde core. A plausible route involves:

- Bromination : Electrophilic aromatic bromination at the 5th position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

- Benzylation : Introduction of the benzyl group at the 3rd position via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with benzylboronic acid .

- Optimization : Monitor reaction progress using TLC or GC-MS. Adjust stoichiometry (e.g., excess benzylating agent) and temperature (60–80°C for cross-coupling) to improve yields .

Q. Q2. What purification techniques are recommended for isolating this compound, and how is purity validated?

- Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product .

- Validation : Confirm purity via ¹H/¹³C NMR (aldehyde proton at ~10 ppm, aromatic signals) and HPLC (retention time comparison). Mass spectrometry (ESI-TOF) verifies molecular ion peaks .

Structural Characterization

Q. Q3. What spectroscopic and computational methods are used to characterize this compound?

- Basic :

- Advanced :

Reactivity and Stability

Q. Q4. How does the electronic nature of this compound influence its reactivity in nucleophilic substitutions?

- Answer : The electron-withdrawing bromine and aldehyde groups activate the aromatic ring toward electrophilic attacks but deactivate it for nucleophilic substitutions. The benzyl group introduces steric hindrance, directing reactions to the 5-bromo position. Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹⁸O in aldehyde) can elucidate mechanistic pathways .

Q. Q5. What are the stability challenges of this compound under varying storage conditions?

- Answer : The aldehyde group is prone to oxidation. Store under inert atmosphere (N₂/Ar) at 2–8°C. Degradation products (e.g., carboxylic acid) are detectable via TGA (weight loss at >150°C) and DSC (exothermic peaks) .

Advanced Mechanistic Studies

Q. Q6. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Q. Q7. What strategies are employed to study the compound’s role in cross-coupling reactions for drug intermediates?

- Answer :

- Mechanistic probes : Use Pd⁰/PdII speciation studies (XAS) to track catalytic cycles.

- Bioactivity assays : Test coupling products (e.g., biaryls) for enzyme inhibition (IC₅₀) in biochemical assays .

Safety and Compliance

Q. Q8. What safety protocols are critical when handling this compound?

- Answer :

Interdisciplinary Applications

Q. Q9. How can collaborations enhance research on this compound’s biomedical potential?

- Answer : Partner with:

Analytical Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.